Benzathine cloxacillin is a benzathine salt form of cloxacillin, a semisynthetic beta-lactamase-resistant penicillin antibiotic. [] It plays a significant role in scientific research as a model drug for various applications, including drug delivery systems and analytical method development. This analysis will focus on its chemical and physical properties and applications in research, excluding any information related to drug use, dosage, or side effects.
The synthesis of cloxacillin benzathine involves a two-step process:
Cloxacillin benzathine features a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The structure includes:
While specific spectroscopic data for cloxacillin benzathine may not be extensively documented, common analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized for its characterization and purity assessment .
Cloxacillin benzathine can undergo several chemical reactions:
The mechanism of action of cloxacillin benzathine involves its interaction with penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these proteins, cloxacillin inhibits the transpeptidation process crucial for cross-linking peptidoglycan layers in bacterial cell walls.
Cloxacillin benzathine exhibits several notable physical and chemical properties:
Cloxacillin benzathine is primarily used in veterinary medicine for treating bacterial infections in livestock, particularly mastitis in dairy cows. Its long duration of action makes it ideal for use in cases where prolonged antimicrobial activity is necessary.
Cloxacillin benzathine (chemical name: (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compounded with N,N′-dibenzylethylenediamine) is a complex salt formed between the acidic β-lactam antibiotic cloxacillin and the basic diamine benzathine (N,N′-dibenzylethylenediamine). Its molecular formula is C₅₄H₅₆Cl₂N₈O₁₀S₂, with a molecular weight of 1112.11 g/mol [1] [6]. The structure integrates two cloxacillin anions (C₁₉H₁₇ClN₃O₅S⁻) and one benzathine cation (C₁₆H₂₀N₂²⁺), maintaining charge neutrality through ionic bonding between the carboxylate group of cloxacillin and the ammonium groups of benzathine [6] [9].
Benzathine’s elongated hydrophobic structure (featuring two benzyl groups) confers lipophilicity and reduced aqueous solubility to the salt, which is critical for sustained-release formulations. The β-lactam ring in cloxacillin remains sterically shielded by the adjacent isoxazole ring and the bulky benzathine counterion, influencing both stability and reactivity [8]. Degradation studies indicate alkaline conditions (pH ≥9) trigger nucleophilic attack on the β-lactam carbonyl, leading to ring opening and irreversible inactivation. Benzathine may further react with degraded cloxacillin, forming insoluble amides that compromise bioavailability [8].
Element | Quantity | Role in Structure |
---|---|---|
Carbon (C) | 54 atoms | Backbone of cloxacillin and benzathine moieties |
Hydrogen (H) | 56 atoms | Saturation of organic frameworks |
Chlorine (Cl) | 2 atoms | Substituent on cloxacillin’s phenyl ring |
Nitrogen (N) | 8 atoms | β-Lactam ring (2), isoxazole (1), amine groups (4 in benzathine) |
Oxygen (O) | 10 atoms | Carbonyl (4), β-lactam (1), carboxylate (2) |
Sulfur (S) | 2 atoms | Thiazolidine ring in cloxacillin |
Cloxacillin benzathine is a white to off-white crystalline powder with limited aqueous solubility (<1 mg/mL), contrasting sharply with soluble salts like cloxacillin sodium. This property underpins its use in depot formulations for prolonged antibiotic release. Its octanol-water partition coefficient (log P) exceeds 3.0, indicating high lipophilicity [4] [9]. The compound exhibits a melting point range of 165–175°C (with decomposition) and a negative specific rotation due to chiral centers in the β-lactam core [6] [9].
Stability is highly dependent on environmental conditions:
Advanced formulations like poly-ε-caprolactone nanocapsules (241–428 nm diameter, zeta potential −28 to −51 mV) significantly enhance stability. These nanocapsules retard drug release (≤50% over 9 hours in milk or PBS) by Fickian diffusion, compared to rapid dissolution of free cloxacillin benzathine [4] [5] [7]. Freeze-drying remains challenging due to oil-core/polymer-wall mechanical mismatch, requiring cryoprotectants like sucrose (10–15% w/v) to prevent nanocapsule rupture [7].
Condition | Degradation Rate | Major Degradants | Key Stabilization Strategies |
---|---|---|---|
Solid state (25°C) | <1% per year | Polymerized penicillins, penicilloates | Desiccated storage, light-protected containers |
Oily suspension (RT) | 10% over 6 months | Cloxacillin degradation products | Lyophilized API starting material |
Alkaline solution (pH 9) | Hours | β-Lactam ring-opened products, benzathine amides | pH buffering (6.0–7.0) |
Nanocapsules (in milk) | <50% release in 9 h | N/A | Poly-ε-caprolactone encapsulation |
Cloxacillin benzathine synthesis involves a two-step process: (1) Fermentative production and isolation of penicillin G, followed by enzymatic or chemical side-chain modification to yield cloxacillin acid; (2) Salt formation via reaction of cloxacillin acid with benzathine base under controlled conditions [5] [9].
The critical salt formation mechanism proceeds as follows:
Modern process intensification employs millifluidic technology (tube diameter >1 mm) for continuous production. This method achieves superior size uniformity (polydispersity index <0.2) and encapsulation efficiency (>95% for nanocapsules) compared to batch nanoprecipitation. Key parameters include organic phase flow rate (5–44 mL/min) and aqueous-to-organic phase ratio (3:1), which govern nucleation kinetics and prevent channel fouling [7].
The benzathine counterion’s role extends beyond solubility modulation: Its hydrophobicity enhances penetration into lipid membranes, while its divalent structure stabilizes the crystal lattice, reducing molecular mobility and degradation rates in solid dosage forms [4] [7].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: